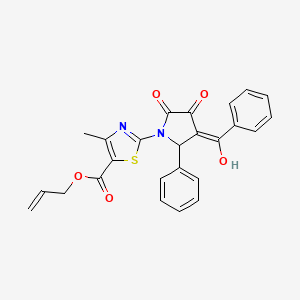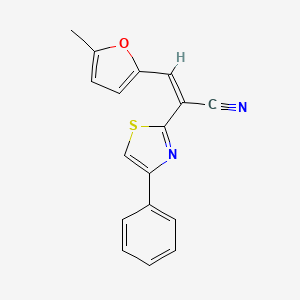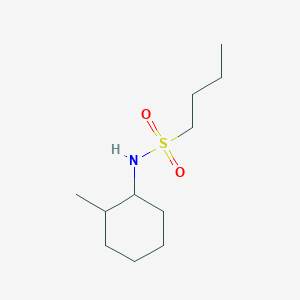![molecular formula C19H22FN3O B5308143 2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE](/img/structure/B5308143.png)
2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the fluorophenyl group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Coupling with phenylacetamide: The final step involves coupling the intermediate with phenylacetamide in the presence of suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
化学反应分析
Types of Reactions
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
科学研究应用
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to receptor binding and enzyme inhibition.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects .
相似化合物的比较
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used in the treatment of chronic angina.
Aripiprazole: Used as an antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
Uniqueness
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide is unique due to its specific structure, which includes a fluorophenyl group and a piperazine ring
属性
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLNTBNYYLHKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![(5Z)-5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)


![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B5308121.png)
![methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate](/img/structure/B5308127.png)
![2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B5308128.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308133.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)
![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5308152.png)
![6-(3,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5308158.png)
![4-({4-ethyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5308159.png)
